[1-(Ethanesulfonyl)propan-2-yl](methyl)amine hydrochloride
Overview
Description
1-(Ethanesulfonyl)propan-2-ylamine hydrochloride: is a chemical compound with the molecular formula C6H16ClNO2S and a molecular weight of 201.72 g/mol . This compound is characterized by the presence of an ethanesulfonyl group attached to a propan-2-yl chain, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)propan-2-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethanesulfonyl chloride and propan-2-ylamine.
Reaction: The ethanesulfonyl chloride is reacted with propan-2-ylamine in the presence of a base, such as triethylamine, to form the intermediate [1-(ethanesulfonyl)propan-2-yl]amine.
Methylation: The intermediate is then methylated using methyl iodide or a similar methylating agent to produce 1-(ethanesulfonyl)propan-2-ylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(ethanesulfonyl)propan-2-ylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
N-Substituted Amines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 1-(ethanesulfonyl)propan-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving sulfonyl groups.
Medicine
In medicinal chemistry, 1-(ethanesulfonyl)propan-2-ylamine hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and catalysts. Its solubility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)propan-2-ylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Ethanesulfonyl)ethylamine hydrochloride
- 1-(Methanesulfonyl)propan-2-ylamine hydrochloride
- [1-(Ethanesulfonyl)propan-2-yl]amine hydrochloride
Uniqueness
Compared to similar compounds, 1-(ethanesulfonyl)propan-2-ylamine hydrochloride is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity. The presence of both the ethanesulfonyl and methylamine groups allows for versatile chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-4-10(8,9)5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSUGRNRISXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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